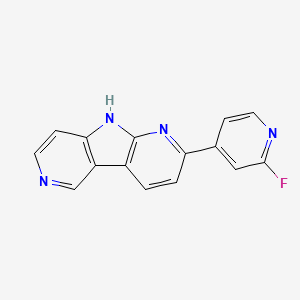Tau tracer 2
CAS No.: 2173361-80-1
Cat. No.: VC8169992
Molecular Formula: C15H9FN4
Molecular Weight: 264.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2173361-80-1 |
|---|---|
| Molecular Formula | C15H9FN4 |
| Molecular Weight | 264.26 g/mol |
| IUPAC Name | 11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
| Standard InChI | InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20) |
| Standard InChI Key | JUPWIBZGGFVBCU-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F |
| Canonical SMILES | C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F |
Introduction
Chemical and Pharmacological Profile of Tau Tracer 2
Tau Tracer 2 (PI-2620), with the chemical formula and a molecular weight of 264.26 g/mol, is a fluorine-18-labeled compound optimized for tau-specific binding . Its development aimed to overcome the off-target binding issues prevalent in first-generation tracers like (flortaucipir), which exhibited affinity for monoamine oxidase B (MAO-B), neuromelanin, and choroid plexus structures .
Table 1: Chemical Properties of Tau Tracer 2 (PI-2620)
| Property | Detail |
|---|---|
| CAS Number | 2173361-80-1 |
| Molecular Formula | |
| Molecular Weight | 264.26 g/mol |
| Solubility | 42.04 mM in DMSO |
| Storage Conditions | -20°C |
PI-2620’s design emphasizes selective binding to 3-repeat (3R) and 4-repeat (4R) tau isoforms, which are characteristic of AD neurofibrillary tangles . Preclinical studies in baboon models demonstrated rapid brain uptake and favorable kinetics, with negligible binding to MAO-B—a significant improvement over earlier tracers .
Development Rationale and Comparative Advantages
The development of PI-2620 was driven by the need to enhance diagnostic accuracy in tauopathies. First-generation tracers faced limitations due to off-target binding in regions such as the basal ganglia, thalamus, and choroid plexus, complicating the interpretation of PET signals . PI-2620’s reduced affinity for non-tau targets was validated in competitive binding assays, where it showed high displaceability in tau-rich AD tissues but minimal binding in progressive supranuclear palsy (PSP) or corticobasal degeneration (CBD) cases .
Table 2: Comparison of Tau PET Tracers
| Tracer | Off-Target Binding Reduction | Affinity for Non-AD Tauopathies | Clinical Validation Stage |
|---|---|---|---|
| Moderate | Limited | Phase 3–4 | |
| High | Emerging | Phase 2–3 | |
| High | Limited | Phase 3 |
Preclinical and Clinical Validation
Preclinical Studies
In vitro assays using postmortem AD brain tissues confirmed PI-2620’s high affinity for tau aggregates, with minimal cross-reactivity to beta-amyloid or alpha-synuclein . Baboon PET studies revealed rapid blood-brain barrier penetration and washout kinetics, supporting its suitability for clinical imaging protocols .
Clinical Findings
Preliminary clinical trials highlight PI-2620’s prognostic utility. In amyloid-β–positive cognitively unimpaired individuals, elevated neocortical PI-2620 binding correlates with future cognitive decline . Longitudinal studies in mild cognitive impairment (MCI) and AD dementia cohorts demonstrate that baseline tau PET signal predicts rates of hippocampal atrophy and memory deterioration .
Key Clinical Insight:
-
Diagnostic Specificity: PI-2620 differentiates AD dementia from non-AD neurodegenerative diseases with 85–90% accuracy in late-stage AD, though performance declines in MCI stages .
-
Prognostic Value: A 1.5-fold increase in temporal cortex PI-2620 retention corresponds to a 30% acceleration in cognitive decline over 24 months .
Methodological Considerations and Challenges
Reference Regions and Quantification
Most studies employ the inferior cerebellar gray matter as a reference region for cross-sectional analyses . For longitudinal assessments, eroded white matter regions are preferred to mitigate partial-volume effects . Despite advancements, consensus on partial-volume correction methods remains elusive, complicating multicenter comparisons.
Longitudinal and Therapeutic Applications
PI-2620’s utility in therapeutic trials is hindered by variable tracer equilibrium times across individuals, which may obscure treatment effects . Dynamic scanning protocols, akin to those used with (a beta-amyloid tracer), are recommended to improve signal stability .
Future Directions and Research Gaps
While PI-2620 has advanced to phase 3 validation for AD, critical gaps persist:
-
Non-AD Tauopathies: Binding affinity in PSP, CBD, and Pick’s disease requires further characterization .
-
Head-to-Head Comparisons: Direct comparisons with and are needed to establish tracer hierarchy .
-
Diverse Populations: Inclusion of ethnically diverse cohorts and early-onset AD cases remains limited .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume